Cas no 1105192-38-8 (4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine)

4-Methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine is a benzothiazole derivative featuring a methoxy and methyl substitution on the benzene ring, along with a pyridinylmethylamine moiety. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, which may enable interactions with biological targets such as enzymes or receptors. The presence of the pyridine and benzothiazole rings suggests potential for enhanced binding affinity and selectivity. Its well-defined molecular structure allows for precise modifications, making it a valuable intermediate in the synthesis of more complex bioactive molecules. Suitable for research applications, it offers a balance of stability and reactivity for further derivatization.
4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine structure
1105192-38-8 structure
Product Name:4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine
CAS No:1105192-38-8
MF:C15H15N3OS
MW:285.364101648331
MDL:MFCD11986773
CID:4560618
PubChem ID:33678397
Update Time:2025-10-30

4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • 4-Methoxy-7-methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
    • 4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine
    • 1105192-38-8
    • EN300-239277
    • AKOS005206261
    • F2146-0379
    • MDL: MFCD11986773
    • Inchi: 1S/C15H15N3OS/c1-10-5-6-12(19-2)13-14(10)20-15(18-13)17-9-11-4-3-7-16-8-11/h3-8H,9H2,1-2H3,(H,17,18)
    • InChI Key: YRJPMLYAQIYONX-UHFFFAOYSA-N
    • SMILES: S1C2=C(C)C=CC(OC)=C2N=C1NCC1=CC=CN=C1

Computed Properties

  • Exact Mass: 285.09358328g/mol
  • Monoisotopic Mass: 285.09358328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 318
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 75.3Ų

4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine Pricemore >>

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Additional information on 4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine

Introduction to 4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine (CAS No. 1105192-38-8)

4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine, identified by its CAS number 1105192-38-8, is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiazole class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of multiple functional groups, including a methoxy group, a methyl group, and a pyridine moiety, contributes to its unique chemical properties and potential therapeutic applications.

The benzothiazole core is a privileged scaffold in drug discovery, exhibiting diverse pharmacological effects such as anti-inflammatory, antimicrobial, antiviral, and anticancer activities. The specific substitution pattern in 4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine enhances its interaction with biological targets, making it a promising candidate for further investigation. Recent studies have highlighted the importance of optimizing such molecular structures to improve efficacy and reduce side effects.

In the context of contemporary research, 4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine has been explored for its potential role in modulating key signaling pathways involved in diseases such as cancer and neurodegenerative disorders. The pyridine substituent, in particular, has been shown to enhance binding affinity to certain protein targets, which is a critical factor in drug design. This compound’s ability to interact with biological systems at multiple levels makes it an attractive subject for further biochemical and pharmacological studies.

One of the most compelling aspects of 4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-amine is its structural versatility. Researchers have leveraged this compound as a building block for synthesizing novel derivatives with enhanced pharmacological properties. For instance, modifications to the pyridine ring or the benzothiazole core have led to compounds with improved solubility and bioavailability. These advancements underscore the importance of rational drug design in developing next-generation therapeutics.

The synthesis of 4-methoxy-7-methyl-N-[(pyridin-3-yl)methyl]-1,3-benzothiazol-2-am ine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the pyridine moiety at the N position is particularly challenging due to its sensitivity to various reaction parameters. However, recent innovations in synthetic methodologies have made it possible to achieve high yields and purity levels necessary for pharmaceutical applications.

From a medicinal chemistry perspective, 4-methoxy -7-methyl-N-[ (pyridin -3 -yl)m ethyl] -1 ,3 -benzothiazol -2 -amine represents an excellent example of how structural modifications can influence biological activity. The methoxy group at position 4 and the methyl group at position 7 contribute to the compound’s overall stability and reactivity. These features are essential for ensuring that the compound can effectively interact with biological targets without undergoing unwanted degradation.

Recent preclinical studies have demonstrated promising results when 4-methoxy -7-methyl-N-[ (pyridin -3 -yl)m ethyl] -1 ,3 -benzothiazol -2 -amine is tested against various disease models. For example, its ability to inhibit certain kinases has shown potential in cancer therapy by disrupting aberrant signaling pathways. Additionally, its anti-inflammatory properties have been observed in models of chronic inflammation, suggesting its utility in treating conditions such as rheumatoid arthritis.

The role of computational chemistry in studying 4-methoxy -7-methyl-N-[ (pyridin -3 -yl)m ethyl] -1 ,3 -benzothiazol -2 -amine cannot be overstated. Molecular modeling techniques have enabled researchers to predict binding affinities and interactions with biological targets with high accuracy. This approach has not only accelerated the drug discovery process but also provided valuable insights into the compound’s mechanism of action.

In conclusion,4-methoxy -7-methyl-N-[ (pyridin -3 -yl)m ethyl] -1 ,3 -benzothiazol -2 am ine (CAS No. 1105192 38 8) is a structurally fascinating compound with significant potential in pharmaceutical research. Its unique chemical properties and biological activities make it a valuable asset in the quest for novel therapeutics. As research continues to uncover new applications for this compound,4methox y 7m ethy lN [( py ridin 3 ylm ethyl) 1 ,3 benz othia z ol 2 am ine] is poised to play a crucial role in addressing some of today’s most pressing medical challenges.

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